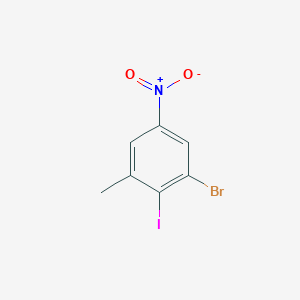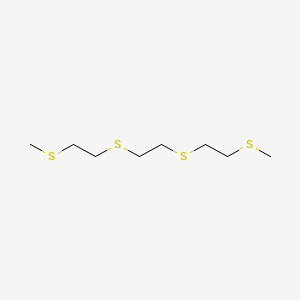
2,5,8,11-Tetrathiadodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,8,11-Tetrathiadodecane is an organic compound with the molecular formula C8H18S4 It is characterized by the presence of four sulfur atoms within its structure, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetrathiadodecane typically involves the reaction of 1,4-dibromobutane with sodium sulfide in a suitable solvent. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by sulfur atoms, forming the desired tetrathiadodecane compound. The reaction conditions often include moderate temperatures and the use of polar aprotic solvents to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality of the compound.
化学反応の分析
Types of Reactions
2,5,8,11-Tetrathiadodecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced sulfur species.
Substitution: The compound can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed during oxidation reactions.
Reduction: Thiols and other reduced sulfur species are the primary products of reduction reactions.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives of tetrathiadodecane.
科学的研究の応用
2,5,8,11-Tetrathiadodecane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of materials with unique properties.
作用機序
The mechanism of action of 2,5,8,11-Tetrathiadodecane involves its interaction with molecular targets through its sulfur atoms. These interactions can include coordination with metal ions, formation of disulfide bonds, and participation in redox reactions. The pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
2,5,8,11-Tetraoxadodecane: Similar in structure but contains oxygen atoms instead of sulfur.
1,4-Dithiane: Contains two sulfur atoms and is structurally related but less complex.
Tetrathiafulvalene: A sulfur-containing compound with different electronic properties.
Uniqueness
2,5,8,11-Tetrathiadodecane is unique due to its four sulfur atoms, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with different molecular targets makes it a valuable compound in research and industry.
特性
IUPAC Name |
1-methylsulfanyl-2-[2-(2-methylsulfanylethylsulfanyl)ethylsulfanyl]ethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S4/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZXEMXWCGYWDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCSCCSCCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2545905.png)
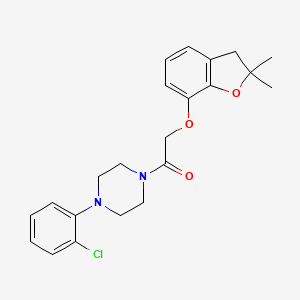
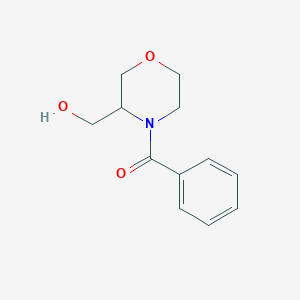
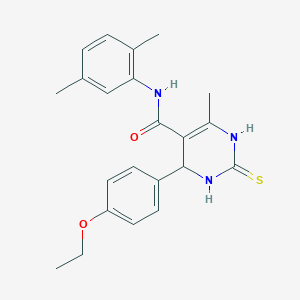
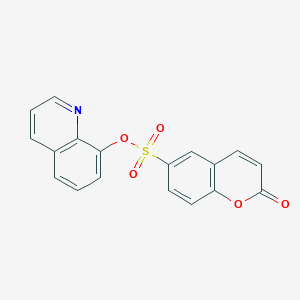
![1-(5-chloro-2-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2545912.png)
![2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2545915.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2545917.png)
![4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine](/img/structure/B2545919.png)
![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2545920.png)
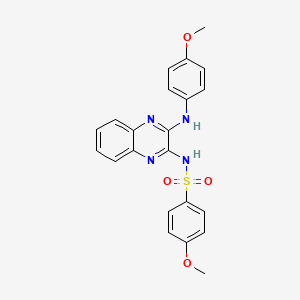
![N-(2-fluorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2545922.png)
